molecular formula C8H7FN2O B2600377 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine CAS No. 2201776-15-8

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine

Cat. No.: B2600377
CAS No.: 2201776-15-8
M. Wt: 166.155
InChI Key: VZBBNIPGSQJLHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. The compound’s unique structure, featuring a fluorine atom and an alkyne group, makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine typically involves the reaction of 5-fluoropyrimidine with but-2-yn-1-ol in the presence of a base. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The general reaction scheme is as follows:

    Step 1: 5-Fluoropyrimidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).

    Step 2: But-2-yn-1-ol is added to the solution.

    Step 3: A base such as potassium carbonate (K2CO3) is added to the mixture to facilitate the reaction.

    Step 4: The reaction mixture is stirred at room temperature for several hours.

    Step 5: The product is isolated by filtration and purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of impurities and improve the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) can be used under high pressure.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(But-2-yn-1-yloxy)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. The fluorine atom and alkyne group contribute to its reactivity and ability to form covalent bonds with biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

2-(But-2-yn-1-yloxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:

    2-(But-2-yn-1-yloxy)-5-chloropyrimidine: Similar structure but with a chlorine atom instead of fluorine.

    2-(But-2-yn-1-yloxy)-5-bromopyrimidine: Similar structure but with a bromine atom instead of fluorine.

    2-(But-2-yn-1-yloxy)-5-iodopyrimidine: Similar structure but with an iodine atom instead of fluorine.

Properties

IUPAC Name

2-but-2-ynoxy-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-2-3-4-12-8-10-5-7(9)6-11-8/h5-6H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBBNIPGSQJLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=C(C=N1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.